Methyl-d3 Triacetate-beta-D-glucopyranosiduronic Acid Methyl Ester
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Overview
Description
Methyl-d3 Triacetate-beta-D-glucopyranosiduronic Acid Methyl Ester is a deuterium-labeled compound used in various scientific research fields. It is a derivative of glucuronic acid, which is a key component in the metabolism of carbohydrates. The compound is often utilized in studies involving metabolic pathways, organic synthesis, and as a reference standard in analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-d3 Triacetate-beta-D-glucopyranosiduronic Acid Methyl Ester typically involves the acetylation of glucuronic acid derivatives. The process includes the use of deuterium-labeled reagents to introduce the deuterium atoms into the molecule. Common reagents used in the synthesis include acetic anhydride and deuterated methanol. The reaction is usually carried out under mild conditions to preserve the integrity of the glucuronic acid structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in specialized facilities equipped with advanced analytical tools to monitor the reaction progress and product purity .
Chemical Reactions Analysis
Types of Reactions
Methyl-d3 Triacetate-beta-D-glucopyranosiduronic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl-d3 Triacetate-beta-D-glucopyranosiduronic Acid Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.
Biology: Utilized in metabolic studies to trace the pathways of glucuronic acid derivatives.
Medicine: Employed in pharmacokinetic studies to understand the metabolism of drugs that undergo glucuronidation.
Industry: Used in the production of high-purity chemicals and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of Methyl-d3 Triacetate-beta-D-glucopyranosiduronic Acid Methyl Ester involves its incorporation into metabolic pathways where glucuronic acid derivatives play a role. The compound acts as a substrate for enzymes involved in glucuronidation, a process that attaches glucuronic acid to various substrates, enhancing their solubility and excretion from the body . The deuterium labeling allows for precise tracking and analysis of these metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Methyl(methyl 2,3,4-tri-O-acetyl-beta-d-glucopyranosid)uronate: Similar in structure but lacks deuterium labeling.
Methyl-d3- 2,3,4-Tri-O-acetyl-β-D-glucuronic Acid Methyl Ester: Another deuterium-labeled compound used for similar applications.
Uniqueness
Methyl-d3 Triacetate-beta-D-glucopyranosiduronic Acid Methyl Ester is unique due to its deuterium labeling, which provides distinct advantages in analytical and metabolic studies. The presence of deuterium atoms allows for more accurate tracking and quantification in various research applications, making it a valuable tool in scientific investigations.
Properties
Molecular Formula |
C14H20O10 |
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Molecular Weight |
351.32 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(trideuteriomethoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C14H20O10/c1-6(15)21-9-10(22-7(2)16)12(23-8(3)17)14(20-5)24-11(9)13(18)19-4/h9-12,14H,1-5H3/t9-,10-,11-,12+,14+/m0/s1/i5D3 |
InChI Key |
WQZLHCDEZYULJJ-CBEVRSNFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
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